molecular formula C15H14N2O4 B4020270 N-(4-hydroxy-2,6-dimethylphenyl)-3-nitrobenzamide

N-(4-hydroxy-2,6-dimethylphenyl)-3-nitrobenzamide

Cat. No. B4020270
M. Wt: 286.28 g/mol
InChI Key: LBTYZBRVLVNLHU-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2,6-dimethylphenyl)-3-nitrobenzamide is a compound of interest due to its unique structural and chemical properties. The literature reveals various studies focusing on its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to N-(4-hydroxy-2,6-dimethylphenyl)-3-nitrobenzamide involves multiple steps, including acylation reactions and functionalization of aromatic compounds. For instance, compounds with related structures have been synthesized through reactions involving benzoyl chloride or benzoic acid with amino alcohols, followed by characterization using spectroscopic methods (Al Mamari & Al Lawati, 2019).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(4-hydroxy-2,6-dimethylphenyl)-3-nitrobenzamide has been determined through X-ray crystallography. These analyses often reveal intricate details about the positioning of functional groups and the overall conformation of the molecule, which are crucial for understanding its reactivity and interactions (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-(4-hydroxy-2,6-dimethylphenyl)-3-nitrobenzamide and its derivatives can be influenced by the presence of nitro groups and the specific arrangement of substituents on the aromatic rings. These compounds participate in various chemical reactions, including nucleophilic substitution and reductive processes, which can alter their functional groups and overall chemical behavior (Palmer et al., 1995).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are determined by the molecular structure and intermolecular forces present in N-(4-hydroxy-2,6-dimethylphenyl)-3-nitrobenzamide. Crystallography studies provide insights into the solid-state structure, which is key for understanding the compound's stability and reactivity (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties of N-(4-hydroxy-2,6-dimethylphenyl)-3-nitrobenzamide, such as acidity/basicity, reactivity towards different reagents, and potential for forming derivatives, are crucial for its applications in various fields. Studies on related compounds have explored their reactivity, highlighting the influence of specific functional groups on their chemical behavior (Gakh et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many nitro-containing compounds are used as explosives, while amides and hydroxy groups are common in biological molecules and pharmaceuticals .

properties

IUPAC Name

N-(4-hydroxy-2,6-dimethylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-9-6-13(18)7-10(2)14(9)16-15(19)11-4-3-5-12(8-11)17(20)21/h3-8,18H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTYZBRVLVNLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxy-2,6-dimethylphenyl)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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